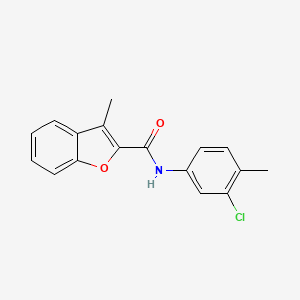
N-(3-chloro-4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"N-(3-chloro-4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide" belongs to the class of organic compounds known for their diverse biological activities and applications in medicinal chemistry. Benzofuran derivatives, in particular, have been extensively studied for their potential pharmacological properties and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves cyclocondensation reactions, where key intermediates like carbohydrazones are reacted with thioglycolic acid in suitable solvents like DMF (Dimethylformamide) to yield the desired benzofuran carboxamide derivatives. This process may include the condensation of substituted aromatic aldehydes with pyrazole-based carbohydrazides to form intermediates, which are then further reacted to achieve the final compound (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of intramolecular hydrogen bonds, stabilizing the compound's structure. For instance, derivatives similar to the target compound show a stabilized structure due to extensive intramolecular interactions, with certain derivatives forming dimeric pairs via intermolecular N-H...O hydrogen bonds, leading to specific molecular conformations (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including the formation of carboxamides through condensation reactions. These compounds can react with cyanamides to form chloro(dialkylamino)methylene derivatives, showcasing their reactivity towards nucleophilic substitution and the ability to form structurally diverse derivatives with potential biological activities (Ried, Oremek, & Guryn, 1980).
Physical Properties Analysis
Benzofuran derivatives exhibit distinct physical properties, including melting points, boiling points, and solubility in various solvents, which are critical for their application in pharmaceutical formulations. The crystal structure analysis provides insights into the compound's geometry, including bond lengths, angles, and dihedral angles, essential for understanding the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties of benzofuran derivatives are influenced by their functional groups, such as the carboxamide moiety, which affects their chemical reactivity, stability, and interaction with biological targets. These compounds exhibit a range of biological activities, including antimicrobial and antitumor activities, attributed to their specific chemical structures and the presence of functional groups that interact with biological macromolecules (Ji et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been shown to target specific enzymes or receptors in the cell .
Mode of Action
It has been suggested that photosynthesis might be involved in the phytotoxic action of similar compounds . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
It is likely that the compound interferes with key metabolic pathways, leading to downstream effects on cell function .
Result of Action
Similar compounds have been shown to cause changes in cellular processes, potentially leading to cell death .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-10-7-8-12(9-14(10)18)19-17(20)16-11(2)13-5-3-4-6-15(13)21-16/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFOEGPWMETOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)

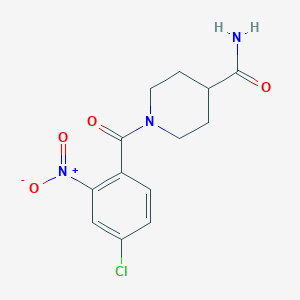
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5808632.png)
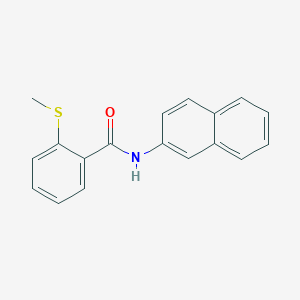
![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)
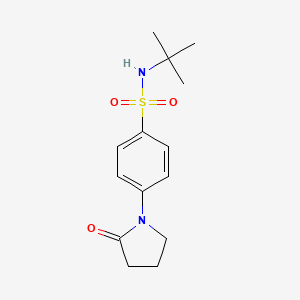
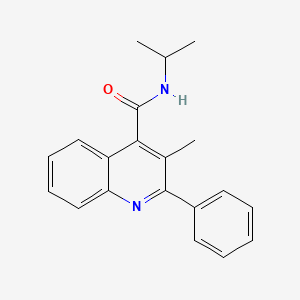
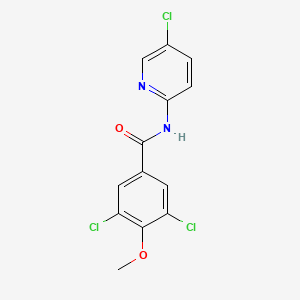
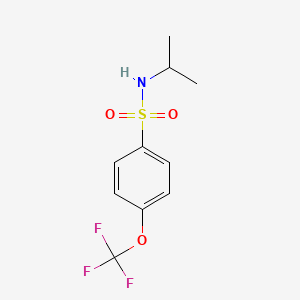
![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)